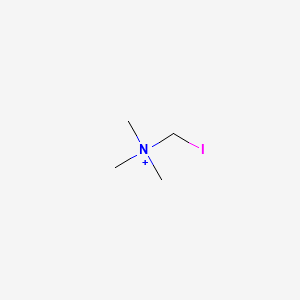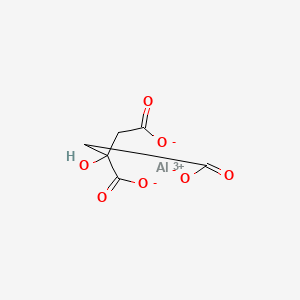
Aluminium citrate
Descripción general
Descripción
Aluminium citrate is a chemical compound with the formula AlC₆H₅O₇ . This white, crystalline salt is produced by mixing aluminium chloride hexahydrate and citric acid . It has several applications, including its use as a crosslinker for polymers in the oil industry and as an antiperspirant .
Synthesis Analysis
The formation of mono and polynuclear aluminium species from the synthesis of this compound has been studied. These compounds serve as potential crosslinkers in hydrogels for conformance control . The synthesis products were characterized using techniques such as Fourier-transform infrared spectrometry (FTIR) , elemental analysis (CHN) , scanning electron microscopy (SEM) , and inductively coupled plasma–optical emission spectrometry (ICP-OES) . Mononuclear this compound complexes were observed at pH 3, while polynuclear species formed starting at pH 4. The crosslinking agents’ performance in hydrogel formation under reservoir conditions was assessed, revealing strong gels at pH 6 and weaker gels at pH 9 .
Molecular Structure Analysis
The structure of the citrate ion (C₅H₅O₇³⁻ ) allows for coordination with metal ions. This compound complexes likely form with at most three donor sites for the coordination sphere with aluminium. The structures of the this compound complexes vary with pH, affecting their crosslinking behavior in hydrogels .
Aplicaciones Científicas De Investigación
Gastrointestinal Absorption
Aluminium citrate has been studied for its role in gastrointestinal absorption. A study conducted by Taylor et al. (1998) investigated how organic acids, including citrate, enhance the gastrointestinal absorption of aluminum in humans. They found that blood aluminum levels peaked after the ingestion of a drink containing aluminum and citrate, suggesting enhanced absorption due to citrate (Taylor et al., 1998).
Formation of Aluminum-Citrate Complexes
Research by Dakanali et al. (2003) explored the formation of a novel dinuclear aluminum-citrate complex at low pH, providing insight into the interaction of aluminum with citrate in aqueous environments. This study is significant for understanding aluminum's chemistry and potential biotoxicity in the presence of citrate (Dakanali et al., 2003).
Aluminum Bioavailability and Toxicity
The review by Willhite et al. (2014) provides a comprehensive examination of aluminum materials, including aluminum citrate, in relation to their uptake, accumulation, and systemic bioavailability. It discusses the importance of physical and chemical forms of aluminum in determining its toxicity and bioavailability (Willhite et al., 2014).
Absorption Mechanism
Froment et al. (1989) conducted a study to understand the site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate. They discovered that aluminum citrate is absorbed in the proximal bowel via a paracellular pathway, an important finding for understanding aluminum's absorption mechanisms (Froment et al., 1989).
Aluminium in Biological Environments
Mujika et al. (2014) reviewed the role of aluminum in biological environments, focusing on how it interacts and stabilizes by complexing with molecules like citrate. This research is pivotal in understanding aluminum's biochemistry at a molecular level, especially in blood and other biological systems (Mujika et al., 2014).
Preventive Effect on Silicosis
A study by Zou et al. (1990) showed that this compound has a preventive effect on silicosis, suggesting its potential therapeutic application in occupational health (Zou et al., 1990).
Enhancement of Citrate Metabolism
Research by Mailloux et al. (2008) discovered that aluminum toxicity in Pseudomonas fluorescens leads to a metabolic shift, enhancing citrate synthesis, which is crucial in understanding how certain microbes respond to aluminum stress (Mailloux et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Aluminium citrate can be achieved through a reaction between Aluminium hydroxide and Citric acid.", "Starting Materials": [ "Aluminium hydroxide", "Citric acid", "Water" ], "Reaction": [ "Dissolve Citric acid in water to form a solution.", "Add Aluminium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and continue stirring until a clear solution is obtained.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in an oven at 100°C.", "The resulting product is Aluminium citrate." ] } | |
| 813-92-3 | |
Fórmula molecular |
C6H8AlO7 |
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
aluminum;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
GPDXEQOKQXLJCK-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |
| 31142-56-0 | |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
aluminum citrate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
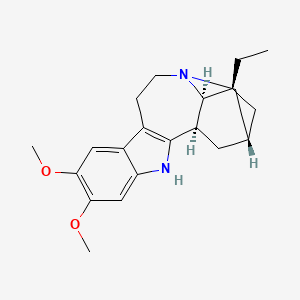

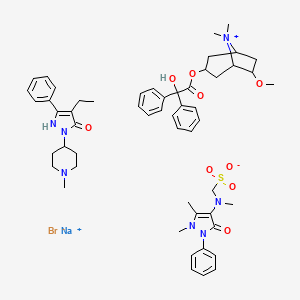

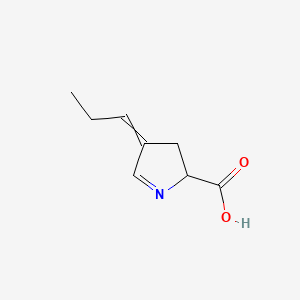
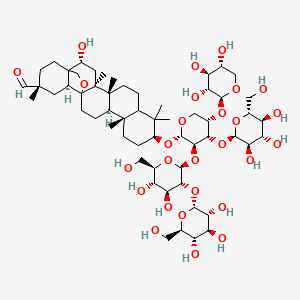
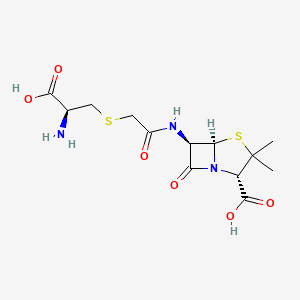

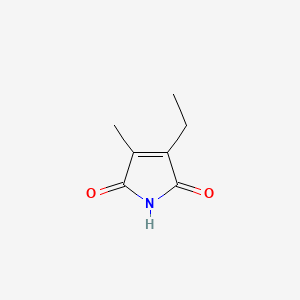
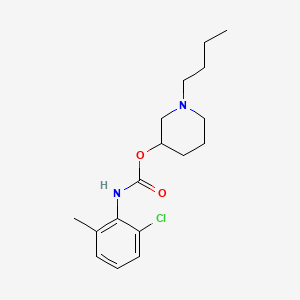
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)

